

# Rocastine: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Rocastine**, also known by its developmental code AHR-11325, is a potent and selective histamine H1 receptor antagonist.[1] Developed as a second-generation antihistamine, it exhibits a rapid onset of action and a non-sedating profile, making it a compound of significant interest in the study of allergic disorders and related conditions.[1] This technical guide provides a detailed overview of **Rocastine**'s chemical structure, physicochemical properties, and pharmacological characteristics, with a focus on the experimental methodologies used to define its profile.

## **Chemical Structure and Identification**

**Rocastine** is a heterocyclic compound featuring a pyrido[3,2-f][2][3]oxazepine core. Its chemical structure is characterized by a dimethylaminoethyl side chain, which is a common feature in many H1-antihistamines, attached to the oxazepine ring.

Systematic IUPAC Name: 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f] [2]oxazepine-5-thione

Table 1: Chemical Identifiers



| Identifier        | Value        |
|-------------------|--------------|
| CAS Number        | 91833-49-7   |
| Molecular Formula | C13H19N3OS   |
| Molecular Weight  | 265.38 g/mol |
| ChEMBL ID         | CHEMBL305775 |
| PubChem CID       | 57520        |

# **Physicochemical Properties**

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimentally determined data for **Rocastine** are limited in the public domain, computed values provide valuable insights.

Table 2: Physicochemical Properties of Rocastine

| Property      | Value (Computed) | Data Source    |  |
|---------------|------------------|----------------|--|
| рКа           | 7.5 (predicted)  |                |  |
| logP          | 1.5              | PubChem        |  |
| Solubility    | Soluble in DMSO  | MedChemExpress |  |
| Melting Point | Not available    |                |  |

# Pharmacology Mechanism of Action

**Rocastine** functions as a selective antagonist of the histamine H1 receptor. By competitively binding to this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of an allergic response. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins.



## **Histamine H1 Receptor Signaling Pathway**

The binding of histamine to the H1 receptor triggers a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. **Rocastine**, by blocking the initial binding of histamine, effectively inhibits this entire pathway.



Click to download full resolution via product page

**Figure 1.** Histamine H1 Receptor Signaling Pathway and Inhibition by **Rocastine**.



## **Pharmacodynamics**

**Rocastine** has demonstrated potent antihistaminic activity in preclinical models. It is effective in protecting guinea pigs from histamine-induced lethality and collapse induced by aerosolized antigens. Notably, **Rocastine** exhibits a rapid onset of action, with comparable efficacy at 15 minutes and 1-hour pretreatment times.

Table 3: In Vivo Antihistaminic Activity of Rocastine

| Experimental<br>Model                                                    | Parameter                                   | Rocastine           | Terfenadine | Diphenhydram<br>ine |
|--------------------------------------------------------------------------|---------------------------------------------|---------------------|-------------|---------------------|
| Histamine- induced lethality in guinea pigs (15 min pretreatment)        | PD₅₀ (mg/kg,<br>p.o.)                       | 0.13                | 44.0        | -                   |
| Histamine-<br>induced lethality<br>in guinea pigs (1<br>hr pretreatment) | PD50 (mg/kg,<br>p.o.)                       | 0.12                | 1.93        | -                   |
| Antigen-induced collapse in guinea pigs (1 hr pretreatment)              | Potency Ratio<br>vs.<br>Diphenhydramin<br>e | ~36x more<br>potent | -           | 1x                  |

A key feature of **Rocastine** is its non-sedating profile. Studies have shown that it does not alter the electroencephalogram (EEG) in cats at doses significantly higher than its antihistaminic dose, nor does it potentiate yohimbine toxicity in mice, further indicating a lack of central nervous system depressant effects. Additionally, in vitro studies have shown that **Rocastine** possesses no significant anticholinergic, antiadrenergic, or antiserotonergic properties.

# **Experimental Protocols**

Detailed experimental protocols for the synthesis and pharmacological testing of **Rocastine** are not extensively available in the public domain. The following sections outline generalized



procedures based on the available literature for similar compounds and assays.

# **Synthesis of Rocastine**

The synthesis of **Rocastine** and its analogs has been described by Sleevi et al. (1991). While the full detailed protocol is not publicly available, the general approach for the synthesis of the pyrido[3,2-f]oxazepine core involves a multi-step process. A generalized workflow is depicted below.



Click to download full resolution via product page

Figure 2. Generalized Synthetic Workflow for Rocastine.

## **Histamine H1 Receptor Binding Assay**

The affinity of **Rocastine** for the H1 receptor was assessed by its ability to inhibit the binding of [<sup>3</sup>H]mepyramine to guinea pig cortex membranes.

Objective: To determine the inhibitory constant (Ki) of **Rocastine** for the histamine H1 receptor.

### Materials:

- Guinea pig cortex membrane preparation
- [3H]mepyramine (radioligand)
- Rocastine (test compound)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (cold assay buffer)
- · Glass fiber filters
- Scintillation cocktail



Liquid scintillation counter

### Protocol:

- Membrane Preparation: Homogenize guinea pig cortex in ice-cold buffer and centrifuge to
  pellet the membranes. Wash the membrane pellet multiple times by resuspension and
  centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.
- Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [3H]mepyramine (typically at its Kd value), and varying concentrations of **Rocastine**. Include control tubes for total binding (no competitor) and non-specific binding (excess of a known H1 antagonist).
- Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Quickly wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding at each concentration of Rocastine by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Rocastine concentration to generate a dose-response curve. Determine the IC₅₀ value (the concentration of Rocastine that inhibits 50% of the specific binding of [³H]mepyramine).
- Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki =  $IC_{50}$  / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



# In Vivo Antihistaminic Activity: Histamine-Induced Lethality in Guinea Pigs

This assay evaluates the ability of a compound to protect against a lethal dose of histamine.

Objective: To determine the protective dose 50 (PD<sub>50</sub>) of **Rocastine** against histamine-induced lethality.

Animals: Male Hartley guinea pigs.

#### Materials:

### Rocastine

- · Histamine dihydrochloride
- Vehicle (e.g., 0.9% saline)

#### Protocol:

- Animal Acclimation: Acclimate the animals to the laboratory conditions for a specified period before the experiment.
- Dosing: Administer Rocastine orally (p.o.) at various doses to different groups of animals. A
  control group receives the vehicle only.
- Pretreatment Time: Allow for a specific pretreatment time (e.g., 15 minutes or 1 hour) for the drug to be absorbed and distributed.
- Histamine Challenge: Administer a lethal dose of histamine dihydrochloride (e.g., via intravenous or intraperitoneal injection).
- Observation: Observe the animals for a defined period (e.g., 30 minutes) for signs of toxicity and mortality.
- Data Analysis: Record the number of animals that survive in each group. Calculate the PD<sub>50</sub> value, which is the dose of **Rocastine** that protects 50% of the animals from lethality, using a suitable statistical method (e.g., probit analysis).





Click to download full resolution via product page

Figure 3. Experimental Workflow for Histamine-Induced Lethality Assay.

# **Pharmacokinetics and Metabolism**

There is currently no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of **Rocastine** in humans or preclinical species. Such studies would be essential for a complete understanding of its clinical potential and for dose selection in further development.

## Conclusion



**Rocastine** is a potent, selective, and non-sedating H1-antihistamine with a rapid onset of action. Its unique chemical structure and favorable pharmacological profile make it a valuable tool for research into histamine-mediated conditions. While detailed experimental protocols and a complete physicochemical and pharmacokinetic profile are not fully available in the public domain, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in this compound. Further investigation into its synthesis, experimental properties, and ADME characteristics is warranted to fully elucidate its therapeutic potential.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Optical isomers of rocastine and close analogues: synthesis and H1 antihistaminic activity
  of its enantiomers and their structural relationship to the classical antihistamines. | Semantic
  Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Rocastine: A Comprehensive Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679498#rocastine-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com